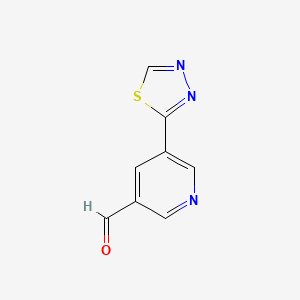
8-Methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-4-oxo-4H-chromene-3-carbaldehyde is a chemical compound belonging to the chromene family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-4-oxo-4H-chromene-3-carbaldehyde can be achieved through various methods. One common approach involves the reaction of 4-oxo-4H-chromene-3-carbaldehyde with methylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound often involves a multi-step synthesis process. The initial step may include the preparation of the chromene core, followed by functionalization at specific positions to introduce the methyl and aldehyde groups. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 8-Methyl-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed:
Oxidation: 8-Methyl-4-oxo-4H-chromene-3-carboxylic acid.
Reduction: 8-Methyl-4-oxo-4H-chromene-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antifungal and antimicrobial properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 8-Methyl-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it has been shown to inhibit the growth of certain fungi by interfering with their cell wall synthesis. The compound targets enzymes involved in the biosynthesis of essential cell wall components, leading to cell lysis and death .
Comparación Con Compuestos Similares
- 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde
- 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde
- 4-Oxo-4H-chromene-3-carbaldehyde
Comparison: 8-Methyl-4-oxo-4H-chromene-3-carbaldehyde is unique due to the presence of the methyl group at the 8-position, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for further research .
Propiedades
Número CAS |
61466-64-6 |
|---|---|
Fórmula molecular |
C11H8O3 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
8-methyl-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C11H8O3/c1-7-3-2-4-9-10(13)8(5-12)6-14-11(7)9/h2-6H,1H3 |
Clave InChI |
XGEOACJQBOXGAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=O)C(=CO2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]-](/img/structure/B11907429.png)
![2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11907430.png)


![Naphtho[2,3-d]thiazole](/img/structure/B11907443.png)




![1-Methyl-1H-naphtho[1,2-D]imidazole](/img/structure/B11907494.png)
![(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11907502.png)
![4-[(Trimethylsilyl)oxy]cyclohexanol](/img/structure/B11907504.png)
![6H-Pyrano[3,2-g][1,3]benzothiazole](/img/structure/B11907509.png)
![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11907512.png)
